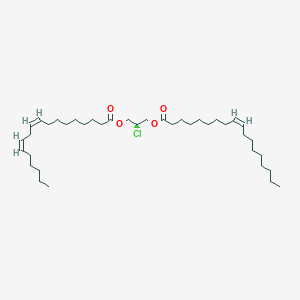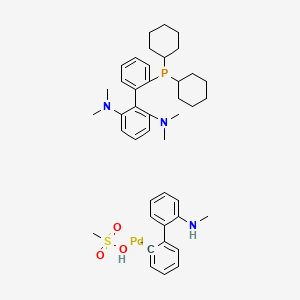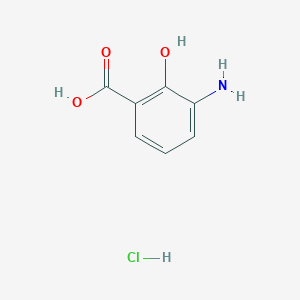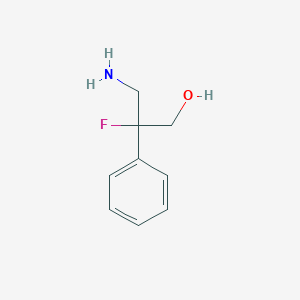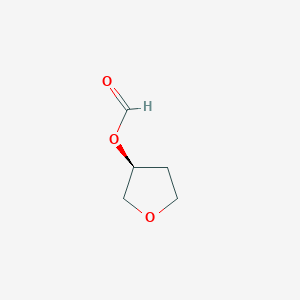
(S)-(+)-Tetrahydro-3-furanyl Formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(+)-Tetrahydro-3-furanyl Formate is an organic compound that belongs to the class of formate esters It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, and a formate group, which is derived from formic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Tetrahydro-3-furanyl Formate typically involves the esterification of (S)-(+)-Tetrahydro-3-furanol with formic acid or its derivatives. One common method is the reaction of (S)-(+)-Tetrahydro-3-furanol with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(+)-Tetrahydro-3-furanyl Formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formate ester into alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
(S)-(+)-Tetrahydro-3-furanyl Formate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-(+)-Tetrahydro-3-furanyl Formate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can modulate biological processes and pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(-)-Tetrahydro-3-furanyl Formate: The enantiomer of (S)-(+)-Tetrahydro-3-furanyl Formate, differing in its stereochemistry.
Tetrahydro-2-furanyl Formate: A structural isomer with the formate group attached to a different position on the tetrahydrofuran ring.
Ethyl Formate: A simpler formate ester with an ethyl group instead of the tetrahydrofuran ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H8O3 |
|---|---|
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
[(3S)-oxolan-3-yl] formate |
InChI |
InChI=1S/C5H8O3/c6-4-8-5-1-2-7-3-5/h4-5H,1-3H2/t5-/m0/s1 |
Clé InChI |
XDIVFECIBOARPC-YFKPBYRVSA-N |
SMILES isomérique |
C1COC[C@H]1OC=O |
SMILES canonique |
C1COCC1OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



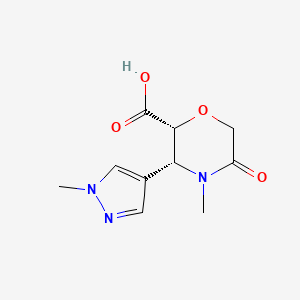

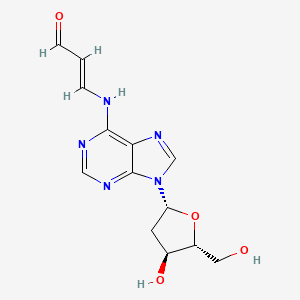
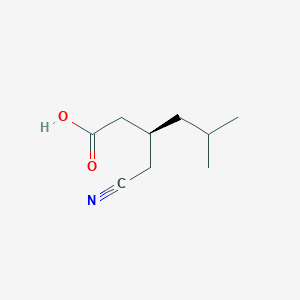
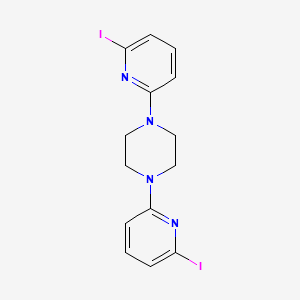
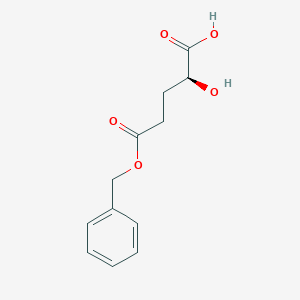
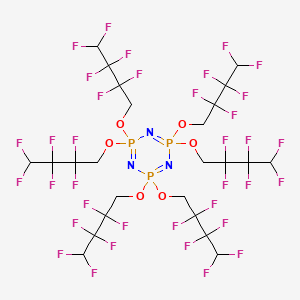
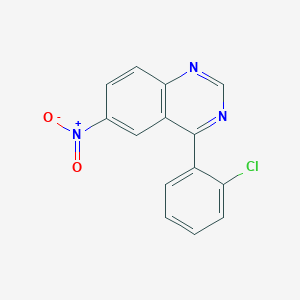
![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)
